

## PF-562271 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | PF-562271 hydrochloride |           |
| Cat. No.:            | B15543820               | Get Quote |

An In-depth Analysis of the Dual FAK/Pyk2 Inhibitor for Cancer Research and Drug Development

### **Abstract**

PF-562271 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] With high selectivity and reversible binding, PF-562271 serves as a critical tool in oncological research, demonstrating significant anti-tumor and anti-angiogenic activities.[2] This technical guide provides a comprehensive overview of PF-562271 hydrochloride, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and drug development professionals.

### Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[3] Its activation is crucial for cell adhesion, migration, proliferation, and survival.[2] Overexpression and constitutive activation of FAK are frequently observed in various human cancers and are associated with increased tumor aggressiveness and metastasis.[1] Pyk2, a homolog of FAK, shares overlapping functions and also contributes to cancer progression.[1] The strategic inhibition of FAK and Pyk2 presents a promising therapeutic approach for cancer treatment. **PF-562271 hydrochloride** has emerged as a selective inhibitor, enabling the precise



investigation of FAK/Pyk2 signaling in cancer biology and the development of novel anti-cancer therapies. The compound has undergone Phase I clinical trials in patients with advanced solid tumors.[1]

### **Mechanism of Action**

PF-562271 hydrochloride exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing their catalytic activity.[4] This inhibition blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of Src family kinases and the subsequent downstream signaling cascades.[2][5] The disruption of the FAK signaling pathway by PF-562271 leads to the inhibition of several key cellular processes implicated in cancer progression:

- Cell Migration and Invasion: By inhibiting FAK, PF-562271 disrupts the turnover of focal adhesions, which is essential for cell motility. This leads to a reduction in cancer cell migration and invasion.
- Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and survival through pathways such as PI3K/Akt and MAPK/ERK. Inhibition of FAK by PF-562271 can induce G1 cell cycle arrest and apoptosis in tumor cells.[4]
- Angiogenesis: FAK is involved in endothelial cell migration and proliferation, which are critical for the formation of new blood vessels that supply tumors. PF-562271 has been shown to inhibit angiogenesis.
- Tumor Microenvironment Modulation: PF-562271 can alter the tumor microenvironment by reducing the recruitment of tumor-associated macrophages and cancer-associated fibroblasts, both of which contribute to tumor growth and metastasis.[2][5]

### **Quantitative Data Summary**

The following tables summarize key quantitative data for PF-562271 from various in vitro and in vivo studies.

### **Table 1: In Vitro Inhibitory Activity of PF-562271**



| Target                      | Assay Type                  | IC50              | Reference |
|-----------------------------|-----------------------------|-------------------|-----------|
| FAK                         | Recombinant Kinase<br>Assay | 1.5 nM            | [1]       |
| Pyk2                        | Recombinant Kinase<br>Assay |                   | [1]       |
| Phospho-FAK (Y397)          | Cell-based Assay            | 5 nM              | [1]       |
| Ewing Sarcoma Cell<br>Lines | Cell Viability Assay        | Average of 2.4 μM |           |
| TC32 (Ewing<br>Sarcoma)     | Cell Viability Assay        | 2.1 μΜ            |           |
| A673 (Ewing<br>Sarcoma)     | Cell Viability Assay        | 1.7 μΜ            |           |

**Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models** 



| Cancer Type                 | Xenograft<br>Model                     | Dosage                                       | Tumor Growth<br>Inhibition                          | Reference |
|-----------------------------|----------------------------------------|----------------------------------------------|-----------------------------------------------------|-----------|
| Prostate Cancer             | PC3M-luc-C6<br>(subcutaneous)          | 25 mg/kg, p.o.,<br>BID, 5x/wk for 2<br>weeks | 62%                                                 | [6]       |
| Prostate Cancer             | PC3M-luc-C6<br>(metastasis)            | 25 mg/kg, p.o.,<br>BID, 5x/wk for 18<br>days | Significant<br>reduction in<br>metastatic<br>growth | [6]       |
| Pancreatic<br>Cancer        | BxPc3                                  | 50 mg/kg, p.o.,<br>BID                       | 86%                                                 | [4]       |
| Prostate Cancer             | PC3-M                                  | 50 mg/kg, p.o.,<br>BID                       | 45%                                                 | [4]       |
| Lung Cancer                 | H125                                   | 25 mg/kg, BID                                | 2-fold greater apoptosis                            | [4]       |
| Hepatocellular<br>Carcinoma | Huh7.5 (in combination with sunitinib) | 15 mg/kg/day                                 | Significant anti-<br>tumor effect                   | [7]       |

**Table 3: Clinical Pharmacokinetic and Safety Data** 

(Phase I)

| Parameter                             | Value                                               | Condition | Reference |
|---------------------------------------|-----------------------------------------------------|-----------|-----------|
| Maximum Tolerated Dose (MTD)          | 125 mg twice daily                                  | With food |           |
| Recommended Phase II Dose (RP2D)      | 125 mg twice daily                                  | With food |           |
| Most Frequent Toxicity                | Nausea (Grade 1 or 2)                               |           |           |
| Dose-Limiting<br>Toxicities (Grade 3) | Headache,<br>nausea/vomiting,<br>dehydration, edema | -         |           |



Check Availability & Pricing

# Signaling Pathways and Experimental Workflows FAK Signaling Pathway Inhibition by PF-562271

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) and growth factors, and how PF-562271 disrupts these pathways.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [PF-562271 Hydrochloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543820#what-is-pf-562271-hydrochloride-used-for]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com